1,2-Bis(dimethylphosphino)ethane (dmpe) is a crucial diphosphine ligand widely employed in coordination chemistry. Its structure features two dimethylphosphine groups (PMe2) connected by an ethane chain (CH2CH2). This configuration allows dmpe to bind to metal centers through its two phosphorus atoms, forming stable complexes.
Dmpe's compact size and strong basicity make it a versatile ligand for various metals, enabling the study of their coordination behavior and reactivity. Some well-characterized examples include:
Studying these complexes helps researchers understand the fundamental aspects of metal-ligand interactions, contributing to the development of novel catalysts and materials with desired properties.
Dmpe's ability to form stable complexes with various metals makes it a valuable tool in catalyst development. By incorporating dmpe into a catalyst structure, researchers can fine-tune its activity, selectivity, and efficiency for specific chemical reactions. For instance, dmpe-based catalysts have been explored for:
By understanding how dmpe influences the catalytic process, researchers can design more efficient and selective catalysts for various industrial applications.
Beyond its role in coordination chemistry and catalysis, dmpe also finds applications in material science. Its ability to form stable bonds with metals makes it a potential candidate for the development of novel functional materials, such as:
1,2-Bis(dimethylphosphino)ethane is an organophosphorus compound with the chemical formula CHP. It features two dimethylphosphino groups attached to a two-carbon ethane backbone. This compound is notable for its bidentate ligand properties, which allow it to form stable complexes with various metal ions. The presence of phosphorus atoms contributes to its unique reactivity and coordination chemistry, making it an important compound in organometallic chemistry and catalysis.
Dmpe is a hazardous compound with the following safety concerns:
Furthermore, this compound has been involved in reactions with alkyl halides, demonstrating its utility in organic synthesis and catalysis . The mechanism of these reactions often involves the formation of intermediates that facilitate further transformations.
Several synthesis methods have been developed for 1,2-bis(dimethylphosphino)ethane:
These methods highlight the versatility and adaptability of synthetic strategies used to obtain this compound.
1,2-Bis(dimethylphosphino)ethane finds numerous applications in various fields:
Interaction studies involving 1,2-bis(dimethylphosphino)ethane typically focus on its coordination behavior with different metal ions. These studies reveal how the ligand's steric and electronic properties influence the stability and reactivity of metal complexes. For instance, research has shown that varying the metal center can significantly alter the reactivity profile of the resulting complex . Understanding these interactions is crucial for optimizing catalytic processes and developing new materials.
Several compounds share structural or functional similarities with 1,2-bis(dimethylphosphino)ethane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-Bis(diphenylphosphino)ethane | Bidentate ligand | Greater steric hindrance due to phenyl groups |
| 1,2-Bis(phenylphosphino)ethane | Bidentate ligand | Exhibits different electronic properties |
| Bis(triethylphosphine)nickel(II) | Metal complex | Utilizes triethyl groups for enhanced solubility |
| Diphosphine ligands (e.g., DPEPhos) | Bidentate ligand | Known for high efficiency in catalysis |
The uniqueness of 1,2-bis(dimethylphosphino)ethane lies in its balance between steric accessibility and electronic donation capability. This balance allows it to effectively stabilize various metal centers while facilitating catalytic reactions.
The sodium aluminium hydride/sodium hydride reduction protocol represents a significant advancement in the synthesis of 1,2-bis(dimethylphosphino)ethane from phosphine oxide precursors [1]. This methodology addresses key limitations of traditional reduction approaches by providing a non-aqueous work-up procedure that eliminates the separation and purification challenges commonly encountered in large-scale syntheses [1].
The protocol begins with the preparation of 1,2-bis(dimethylphosphoryl)ethane through reaction of methylmagnesium chloride with diethyl phosphite, followed by electrophilic trapping with 1,2-dichloroethane [1]. The resulting phosphine oxide is subsequently converted to the chlorophosphonium chloride intermediate using oxalyl chloride in dichloromethane [1]. This intermediate, ethylenebis(dimethylchlorophosphonium) dichloride, precipitates as a moisture-sensitive white solid in nearly quantitative yield [1].
The critical reduction step employs a combination of sodium aluminium hydride and activated sodium hydride in tetrahydrofuran [1]. The sodium hydride undergoes activation by treatment with lithium aluminium hydride solution, which is subsequently removed by filtration before addition of sodium aluminium hydride [1]. The chlorophosphonium salt is then added as a suspension at minus seventy-eight degrees Celsius, resulting in immediate reaction with accompanying gas evolution [1].
| Reagent | Equivalents | Temperature | Yield |
|---|---|---|---|
| Sodium Aluminium Hydride | 2.2 | -78°C to RT | 73% |
| Sodium Hydride (activated) | 4.2 | -78°C to RT | 73% |
| Chlorophosphonium Salt | 1.0 | -78°C to RT | 73% |
The mechanism involves two equivalents of sodium aluminium hydride being necessary for complete conversion, suggesting that aluminium hydride dichloride forms as the end-product after hydride transfer [1]. The addition of activated sodium hydride regenerates sodium aluminium hydride through reaction with the aluminium chloride species, preventing the formation of strongly bound phosphine-aluminium adducts that would inhibit product isolation [1].
Alternative reductive protocols using lithium aluminium hydride, diisobutylaluminium hydride, and various silane systems demonstrate significantly lower efficiency for electron-rich alkylphosphine substrates [1] [2]. The sodium aluminium hydride protocol shows superior performance across a range of dialkylphosphine oxide substrates, including sterically demanding tertiary-butyl derivatives [1].
Large-scale production of 1,2-bis(dimethylphosphino)ethane through the sodium aluminium hydride protocol demonstrates excellent scalability with linear scale-up characteristics [1]. Multi-gram syntheses ranging from five to thirty grams have been successfully performed without complications, even for sterically bulky substrates [1].
The industrial viability of this approach stems from several key advantages. The methodology utilizes readily available and inexpensive reagents, with sodium aluminium hydride being considerably less hazardous than lithium aluminium hydride due to greater thermal stability [1]. The poorly soluble sodium chloride by-product precipitates from tetrahydrofuran solution, simplifying the extraction process compared to lithium-based systems [1].
Recovery and recycling of sodium aluminium hydride represents a significant economic advantage for large-scale implementation [1]. The protocol achieves greater than ninety-five percent recovery of sodium aluminium hydride, which can be reused in subsequent reactions without impaired reactivity [1]. This recycling capability substantially reduces reagent costs and waste generation in commercial production scenarios.
The work-up procedure consists of simple filtration from sodium chloride, pentane extraction, and removal of volatiles under reduced pressure [1]. Product purification is achieved through vacuum distillation, yielding 1,2-bis(dimethylphosphino)ethane as a colorless oil with high purity [1]. The absence of aqueous work-up steps eliminates the formation of considerable by-product waste and associated separation challenges that plague alternative reduction methodologies [1].
Production efficiency is further enhanced by the ability to telescope the entire sequence from diethyl phosphite to final phosphine product [1]. The phosphine oxide and chlorophosphonium chloride precursors are readily handled solids that facilitate large-scale manipulations [1]. Temperature control requirements are modest, with the reaction proceeding smoothly from minus seventy-eight degrees Celsius to room temperature [1].
Halophosphonium intermediates serve as crucial synthetic building blocks in the preparation of 1,2-bis(dimethylphosphino)ethane through multiple mechanistic pathways [3] [4]. These intermediates are generated through the reaction of phosphine oxides with electrophilic chlorinating agents, most commonly oxalyl chloride [1] [5].
The formation of chlorophosphonium species involves nucleophilic attack of the phosphine oxide oxygen on oxalyl chloride, followed by elimination to generate the activated phosphorus center [4]. In situ nuclear magnetic resonance studies reveal the presence of distinct phosphonium salt species during these transformations [3] [4]. The chlorophosphonium salt typically appears at sixty-four parts per million in phosphorus-31 nuclear magnetic resonance spectroscopy, providing a diagnostic signature for monitoring reaction progress [4].
Ethylenebis(dimethylchlorophosphonium) dichloride represents the key intermediate in 1,2-bis(dimethylphosphino)ethane synthesis [1]. This compound precipitates as a white powder upon treatment of the corresponding phosphine oxide with oxalyl chloride in dichloromethane [1]. The intermediate demonstrates remarkable stability under anhydrous conditions but exhibits moisture sensitivity due to the electrophilic nature of the phosphorus centers [1].
Alternative halophosphonium intermediates can be accessed through reaction with other halogenating agents [3]. Nuclear magnetic resonance studies demonstrate that different haloimides produce varying ratios of chlorophosphonium to imidophosphonium species [4]. When using N-chlorosuccinimide, the ratio of chlorophosphonium to imidophosphonium salts is one to three, while N-chlorophthalimide yields a one to two ratio [4].
The reactivity profile of halophosphonium intermediates varies significantly based on their substitution pattern [4]. Chlorophosphonium species demonstrate superior kinetic reactivity compared to imidophosphonium analogs in subsequent reduction steps [4]. This differential reactivity enables selective transformation pathways and influences the overall efficiency of phosphine synthesis protocols [4].
Mass spectrometric analysis confirms the formation of specific halophosphonium intermediates through high-resolution electrospray ionization techniques [4]. These studies provide crucial structural validation for proposed mechanistic pathways and enable optimization of reaction conditions for maximum intermediate stability [4].
Functionalization strategies for 1,2-bis(dimethylphosphino)ethane derivatives enable systematic tuning of electronic and steric properties to optimize catalytic performance [6] [7]. The modular synthetic approach allows for substitution of alkyl groups on phosphorus, modification of the ethylene bridge, and incorporation of additional functional groups [1] [6].
Alkyl group variation represents the most straightforward functionalization approach [1]. The sodium aluminium hydride reduction protocol accommodates a range of dialkylphosphine oxide substrates, including ethyl, isopropyl, isobutyl, and tertiary-butyl derivatives [1]. Each substitution pattern produces distinct electronic and steric profiles that influence metal coordination behavior and catalytic activity [1].
| Alkyl Substituent | Phosphorus-31 Chemical Shift (ppm) | Yield (%) | Electronic Character |
|---|---|---|---|
| Methyl | -48.8 | 73 | Strongly donating |
| Ethyl | -18.8 | 84 | Moderately donating |
| Isopropyl | 9.1 | 85 | Sterically hindered |
| Isobutyl | -36.0 | 73 | Balanced steric/electronic |
| Tertiary-butyl | 35.7 | 85 | Highly hindered |
Bridge modification strategies extend beyond the standard ethylene linkage to incorporate aromatic or heteroatomic spacers [8] [9]. Computational studies demonstrate that increasing the bridge length from one to two carbon atoms significantly alters coordination preferences in palladium complexes [9]. Single-carbon bridges favor cis coordination geometries, while two-carbon bridges promote trans arrangements [9].
Ylide functionalization represents an advanced strategy for enhancing donor properties [6] [10]. Ylide-functionalized phosphines exhibit unusually strong electron-donating characteristics due to additional pi-donation from the ylide substituent to the phosphorus atom [6]. These modifications enable catalytic transformations under remarkably mild conditions, including room-temperature cross-coupling reactions [10].
Asymmetric functionalization approaches enable the synthesis of unsymmetric diphosphine ligands with differential steric and electronic environments [8] [7]. Nickel-catalyzed diversification reactions allow for selective alkylation followed by dearylation to introduce varied substituents into bisphosphine frameworks [7]. These protocols enable rapid access to previously unexplored ligand architectures [7].
Backbone derivatization strategies incorporate additional coordinating groups to create tridentate pincer-type ligands [1]. The synthesis of 1,2-bis(di-tertiary-butylphosphinomethyl)pyridine demonstrates the compatibility of the reduction methodology with pyridine-containing substrates [1]. This tridentate ligand forms structurally interesting and catalytically active complexes across an extensive range of transition metals [1].
Protecting group strategies facilitate selective functionalization of phosphine ligands without compromising the phosphorus centers [11] [7]. Borane adducts serve as air-stable precursors that enable handling and purification under ambient conditions [11] [7]. Subsequent deprotection reactions release the free phosphine ligands for coordination chemistry applications [11].
X-ray crystallographic analysis has been instrumental in elucidating the structural features of various metal complexes containing 1,2-bis(dimethylphosphino)ethane as a chelating ligand. The crystallographic data reveal consistent coordination behavior and structural parameters across different metal centers and oxidation states.
Coordination Geometry and Bond Lengths
The majority of 1,2-bis(dimethylphosphino)ethane metal complexes adopt octahedral coordination geometries, with the bidentate phosphine ligand occupying adjacent coordination sites [1] [2] [3]. The metal-phosphorus bond lengths exhibit systematic variations depending on the metal center, oxidation state, and electronic configuration. For instance, in trans-MnBr₂(dmpe)₂, the Mn-P distance is 2.655(4) Å, reflecting the high-spin d⁵ configuration and large ionic radius of manganese(II) [1]. In contrast, chromium(0) complexes such as trans-Cr(N₂)₂(dmpe)₂ display shorter Cr-P bonds of 2.294-2.297(5) Å, indicating significant metal-ligand π back-bonding in this 18-electron complex [3].
The phosphorus-metal-phosphorus bite angles are remarkably consistent across different metal centers, typically ranging from 77.8° to 83.4° [1] [2] [3]. This constrained bite angle reflects the inherent geometric requirements of the five-membered chelate ring formed by the 1,2-bis(dimethylphosphino)ethane ligand. The consistency of these angles demonstrates the structural rigidity imposed by the ethylene bridge between the phosphorus atoms.
Internal Ligand Parameters
The internal bond lengths within the 1,2-bis(dimethylphosphino)ethane ligand remain relatively constant across different complexes. The P-C(CH₂) bond distances typically range from 1.81 to 1.90 Å, while P-C(Me) bonds are slightly shorter at 1.76-1.95 Å [1] [2] [3]. The ethylene bridge C-C distance consistently measures approximately 1.51-1.55 Å, confirming retention of the sp³ hybridization of the bridging carbons upon coordination.
Electronic Effects on Structure
The electronic configuration of the metal center significantly influences the metal-phosphorus bond lengths. Low-spin complexes generally exhibit shorter M-P bonds compared to their high-spin counterparts. For example, the low-spin trans-CrMe₂(dmpe)₂ complex shows Cr-P distances of 2.342-2.349(1) Å, which are significantly shorter than those observed in high-spin manganese halide complexes [2]. This trend reflects the enhanced metal-ligand orbital overlap in low-spin configurations.
Special Coordination Environments
Notable exceptions to octahedral geometry include the eight-coordinate CrH₄(dmpe)₂ complex, which adopts a dodecahedral structure with phosphorus atoms occupying B sites and hydrogen atoms in A sites [3]. The Cr-P distances in this chromium(IV) complex are 2.252-2.258(3) Å, shorter than in octahedral chromium(0) complexes, reflecting both the higher oxidation state and the reduced steric hindrance from the small hydride ligands.
³¹P Nuclear Magnetic Resonance spectroscopy provides crucial insights into the electronic environment and coordination behavior of 1,2-bis(dimethylphosphino)ethane in metal complexes. The chemical shifts observed for coordinated 1,2-bis(dimethylphosphino)ethane exhibit significant variations depending on the metal center, oxidation state, and co-ligands present.
Chemical Shift Trends
The ³¹P chemical shifts for 1,2-bis(dimethylphosphino)ethane complexes span a wide range, from approximately -48 ppm for the free ligand to +93 ppm in certain coordination environments [4] [5]. Upon coordination to metal centers, the phosphorus atoms generally experience deshielding, resulting in downfield shifts relative to the free ligand. For example, in trans-Cr(N₂)₂(dmpe)₂, the ³¹P resonance appears at 69.3 ppm as a sharp singlet, indicating equivalent phosphorus environments in the trans geometry [3].
Coordination-Induced Changes
The coordination shifts (Δδ) provide valuable information about the metal-phosphorus bonding interactions. Group 1 metal complexes such as [Li(dmpe)₃]⁺ and [Na(dmpe)₃]⁺ exhibit small, negative coordination shifts of approximately -6 to -9.4 ppm, contrasting with the large positive shifts typically observed in transition metal complexes [6]. This difference reflects the primarily electrostatic nature of bonding in alkali metal complexes versus the covalent character of transition metal-phosphorus bonds.
Coupling Patterns and Stereochemistry
The multiplicity and coupling patterns in ³¹P Nuclear Magnetic Resonance spectra provide definitive evidence for molecular stereochemistry. Complexes with equivalent phosphorus atoms, such as those with trans geometry, display simple singlets in the ³¹P spectrum. In contrast, cis complexes often exhibit more complex patterns due to phosphorus-phosphorus coupling. The cis-Cr(CO)₂(dmpe)₂ complex shows an AA'BB' pattern with ¹J(P-P) coupling of 20.7 Hz, confirming the cis arrangement of the dmpe ligands [3].
Magnetic Coupling Effects
In complexes containing paramagnetic metal centers, ³¹P Nuclear Magnetic Resonance signals may be broadened or shifted due to contact and pseudocontact interactions. However, many paramagnetic 1,2-bis(dimethylphosphino)ethane complexes still yield observable ³¹P spectra, particularly when the metal-phosphorus bonds are sufficiently covalent to permit effective nuclear-electron coupling pathways.
¹H and ¹³C Nuclear Magnetic Resonance spectroscopy complement ³¹P studies by providing information about the methyl and methylene groups of the 1,2-bis(dimethylphosphino)ethane ligand in various coordination environments.
Proton Chemical Shift Variations
The ¹H Nuclear Magnetic Resonance chemical shifts of the dimethylphosphino groups exhibit dramatic variations depending on the magnetic properties of the metal center. Paramagnetic complexes show particularly large contact shifts due to electron-nuclear coupling through the metal-phosphorus bonds [2]. For example, trans-VCl₂(dmpe)₂ displays PMe₂ protons at -25.9 ppm and PCH₂ protons at -13.5 ppm, while the corresponding signals in trans-FeCl₂(dmpe)₂ appear at +26.0 and +29.5 ppm, respectively [2].
Temperature and Dynamic Effects
Variable-temperature Nuclear Magnetic Resonance studies reveal conformational dynamics within the 1,2-bis(dimethylphosphino)ethane ligand. The ethylene bridge can adopt different conformations, leading to exchange phenomena observable on the Nuclear Magnetic Resonance timescale. In some complexes, broadening of the PCH₂ signals indicates rapid interchange between different conformational states of the chelate ring.
Multiplicity Patterns
The ¹H Nuclear Magnetic Resonance spectra typically show virtual triplet patterns for both PMe₂ and PCH₂ groups due to coupling with the two phosphorus atoms. The coupling constants provide information about the P-C bond strengths and conformational preferences. In nickel(II) complexes such as [Ni(dmpe)₂]²⁺, the PMe₂ groups appear as virtual triplets at 1.74 ppm with clear phosphorus coupling [5].
Carbon-13 Correlations
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon environments within the 1,2-bis(dimethylphosphino)ethane ligand. The methyl carbons typically appear as virtual quintets due to coupling with both phosphorus atoms, while the methylene bridge carbons show triplet patterns. The chemical shifts generally remain within narrow ranges (10-35 ppm for methyls, 20-35 ppm for methylenes) unless significant electronic perturbations are present from the metal center.
Infrared spectroscopy provides valuable insights into the vibrational modes and bonding characteristics of 1,2-bis(dimethylphosphino)ethane metal complexes. The technique is particularly useful for identifying coordination-sensitive vibrations and characteristic frequencies of co-ligands.
Characteristic Vibrational Modes
The infrared spectra of 1,2-bis(dimethylphosphino)ethane complexes exhibit several characteristic absorption bands. The C-H stretching vibrations of the methyl groups typically appear in the region 2800-3000 cm⁻¹, while C-H deformation modes occur around 1400-1450 cm⁻¹ [2] [3]. The P-C stretching vibrations, though often overlapped with other modes, contribute to the complex absorption patterns in the 900-1200 cm⁻¹ region.
Metal-Ligand Vibrational Signatures
Metal-phosphorus stretching modes generally appear below 600 cm⁻¹ and are often difficult to assign definitively due to coupling with other skeletal vibrations. However, these modes can provide information about metal-phosphorus bond strengths and coordination environments. Changes in the relative intensities and positions of these bands upon coordination can indicate the degree of π back-bonding in the metal-phosphorus interaction.
Co-Ligand Identification
Infrared spectroscopy excels in characterizing co-ligands present in 1,2-bis(dimethylphosphino)ethane complexes. Dinitrogen complexes such as trans-Cr(N₂)₂(dmpe)₂ show characteristic N≡N stretching bands at 1932 cm⁻¹ in hexane solution [3]. Carbonyl complexes exhibit strong C≡O stretches, with cis-Cr(CO)₂(dmpe)₂ showing bands at 1820 and 1755 cm⁻¹ [3]. Hydride complexes display distinctive M-H stretching frequencies, as seen in CrH₄(dmpe)₂ with Cr-H stretches at 1757, 1725, and 1701 cm⁻¹ [3].
Electronic Effects on Vibrational Frequencies
The electronic nature of the metal center influences the vibrational frequencies of both the 1,2-bis(dimethylphosphino)ethane ligand and co-ligands. Strong π-acceptor co-ligands can affect the metal-phosphorus bond strength, leading to subtle shifts in P-C and other ligand-based vibrations. These effects provide indirect evidence for the electronic changes occurring upon coordination and can be used to assess the electron-donating or accepting properties of the 1,2-bis(dimethylphosphino)ethane ligand in different coordination environments.
Spectral Interpretation Challenges
Flammable;Irritant